N-(5-chlorosalicyloyl)-8-aminocaprylic acid is a synthetic compound characterized by its unique structural features, including a chlorinated salicyloyl moiety and an amino acid backbone. Its chemical formula is C₁₅H₂₀ClN₁O₄, indicating the presence of chlorine, nitrogen, and multiple functional groups that contribute to its reactivity and biological activity. This compound is of interest in medicinal chemistry due to its potential applications in drug delivery and therapeutic interventions.
These reactions enable the modification of the compound for specific applications in pharmaceuticals.
N-(5-chlorosalicyloyl)-8-aminocaprylic acid exhibits notable biological activities, including:
The synthesis of N-(5-chlorosalicyloyl)-8-aminocaprylic acid typically involves several steps:
These methods ensure a yield of over 96% purity, which is critical for pharmacological studies .
N-(5-chlorosalicyloyl)-8-aminocaprylic acid has several potential applications:
Interaction studies have shown that N-(5-chlorosalicyloyl)-8-aminocaprylic acid can interact with various biomolecules:
These interactions are critical for understanding its behavior in biological systems and optimizing its applications in drug delivery.
Several compounds share structural similarities with N-(5-chlorosalicyloyl)-8-aminocaprylic acid. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
8-Aminocaprylic Acid | Contains an amino group and caprylic chain | Naturally occurring; less potent than N-(5-chlorosalicyloyl)-8-aminocaprylic acid |
Salicylic Acid | Contains hydroxyl groups on aromatic ring | Known anti-inflammatory; lacks chlorination |
Chlorosalicylate | Chlorinated salicylate derivative | Used in topical formulations; less versatile |
N-(5-chlorosalicyloyl)-8-aminocaprylic acid stands out due to its dual functionality as both an antimicrobial agent and a potential drug delivery system, which is not as pronounced in the other compounds listed.
The synthesis of N-(5-chlorosalicyloyl)-8-aminocaprylic acid involves a multi-step process centered on the formation of a salicyloyl chloride intermediate and its subsequent coupling with 8-aminocaprylic acid. The primary synthetic route begins with 5-chlorosalicylic acid, which undergoes activation via chlorination to form 5-chlorosalicyloyl chloride. This intermediate is then reacted with 8-aminocaprylic acid under controlled amidation conditions.
Chlorination of 5-Chlorosalicylic Acid:
The carboxylic acid group of 5-chlorosalicylic acid is converted to an acyl chloride using chlorination reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For example, oxalyl chloride in anhydrous dichloromethane at 0–5°C achieves near-quantitative conversion.
$$
\text{5-Cl-SA + (COCl)₂ → 5-Cl-SA-Cl + CO₂ + HCl}
$$
Here, 5-Cl-SA denotes 5-chlorosalicylic acid, and 5-Cl-SA-Cl represents the acyl chloride intermediate.
Amidation with 8-Aminocaprylic Acid:
The acyl chloride reacts with 8-aminocaprylic acid in the presence of a base, typically triethylamine (TEA), to neutralize HCl byproducts. The reaction proceeds in polar aprotic solvents like tetrahydrofuran (THF) at room temperature, yielding the target compound:
$$
\text{5-Cl-SA-Cl + H₂N-(CH₂)₇-COOH → 5-Cl-SA-NH-(CH₂)₇-COOH + HCl}
$$
Industrial-Scale Adaptations:
Batch processes dominate laboratory synthesis, but continuous flow reactors are preferred industrially for improved heat management and yield consistency. For instance, microreactors enable precise temperature control during exothermic chlorination steps, reducing side products like dimerized acyl chlorides.
Table 1: Comparison of Chlorination Reagents
Reagent | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|
Thionyl chloride | 2.5 | 92 | 98 |
Oxalyl chloride | 1.0 | 96 | 99 |
Phosphorus trichloride | 4.0 | 85 | 95 |
Optimizing the synthesis of N-(5-chlorosalicyloyl)-8-aminocaprylic acid requires addressing critical parameters such as temperature, solvent selection, and stoichiometric ratios.
Polar aprotic solvents like THF and dimethylformamide (DMF) enhance nucleophilicity of the amine group in 8-aminocaprylic acid. However, DMF complicates post-reaction purification due to high boiling points. Ethyl acetate, though less polar, facilitates easier solvent removal via rotary evaporation.
Table 2: Solvent Impact on Amidation Efficiency
Solvent | Reaction Rate (k, h⁻¹) | Yield (%) | Purity (%) |
---|---|---|---|
THF | 0.45 | 88 | 97 |
DMF | 0.60 | 92 | 95 |
Ethyl acetate | 0.30 | 82 | 99 |
A 1.2:1 molar ratio of 5-chlorosalicyloyl chloride to 8-aminocaprylic acid ensures complete consumption of the amine, preventing unreacted starting material from contaminating the product. Excess acyl chloride is quenched with aqueous sodium bicarbonate during workup.
Purification of N-(5-chlorosalicyloyl)-8-aminocaprylic acid is critical to meet pharmaceutical standards. Common methods include recrystallization, column chromatography, and crystallization of sodium salts.
The crude product is dissolved in hot ethanol (60–70°C) and gradually cooled to 4°C, yielding needle-like crystals with >99% purity. Ethanol’s moderate polarity selectively dissolves impurities while retaining the product.
Converting the free acid to its disodium salt enhances solubility and facilitates purification. A mixture of ethanol and water (3:1 v/v) is used, with the disodium salt precipitating at pH 8.5–9.0. This method achieves 99.5% purity, as confirmed by HPLC:
$$
\text{5-Cl-SA-NH-(CH₂)₇-COOH + 2 NaOH → 5-Cl-SA-NH-(CH₂)₇-COO⁻Na⁺ + 2 H₂O}
$$
Table 3: Crystallization Conditions for Disodium Salt
Parameter | Optimal Range | Purity (%) |
---|---|---|
Ethanol:Water Ratio | 3:1 | 99.5 |
pH | 8.5–9.0 | 99.5 |
Cooling Rate (°C/h) | 10 | 99.5 |
Silica gel chromatography with a gradient of ethyl acetate and hexane (70:30 to 90:10) resolves residual 8-aminocaprylic acid and chlorinated byproducts. This method is reserved for small-scale batches due to high solvent consumption.
Industrial-Scale Strategies:Continuous crystallization systems, such as mixed-suspension mixed-product removal (MSMPR) crystallizers, enable high-throughput production. These systems maintain supersaturation levels through controlled antisolvent (water) addition, ensuring uniform crystal size and reduced occluded impurities.
5-CNAC enhances drug absorption by influencing both paracellular and transcellular pathways, with its dominant mechanism depending on molecular weight and polarity of the co-administered therapeutic. For hydrophilic compounds (<500 Da), paracellular transport via tight junction modulation predominates, while lipophilic molecules (>1 kDa) primarily utilize transcellular routes through increased membrane fluidity [5].
The compound’s amphiphilic structure—a chlorinated aromatic ring coupled to an octanoic acid chain—enables dual functionality. At physiological pH, the carboxyl group deprotonates, creating a zwitterionic species that interacts with both aqueous and lipid phases of intestinal epithelia. This property allows 5-CNAC to:
Comparative studies with similar permeation enhancers demonstrate 5-CNAC’s superior transcellular activity. In Caco-2 monolayers, 5-CNAC (10 mM) increased the apparent permeability (P~app~) of fluorescein isothiocyanate-dextran (4 kDa) by 7.2-fold versus 3.1-fold for sodium caprate [5]. This enhancement correlates with structural features: the 8-carbon chain length optimizes membrane integration, while the chlorosalicyloyl moiety provides steric stability during bilayer penetration.
5-CNAC’s paracellular effects involve reversible interactions with tight junction proteins, particularly claudin-2 and zonula occludens-1 (ZO-1). Molecular dynamics simulations reveal two primary binding modes:
Interaction Target | Binding Energy (kcal/mol) | Proposed Mechanism |
---|---|---|
Claudin-2 extracellular loop | -8.9 ± 0.4 | Hydrophobic packing of chlorosalicyloyl group with Phe147/Phe148 residues |
ZO-1 PDZ3 domain | -6.2 ± 0.7 | Ionic interactions between carboxylate and Arg312/Lys315 |
These interactions induce conformational changes that widen tight junction pores from ~8 Å to 15-20 Å, sufficient for passage of small peptides and polar drugs [3] [5]. The compound’s transient effect (recovery within 60-90 minutes post-removal) suggests non-covalent, concentration-dependent binding rather than irreversible protein modification.
Notably, 5-CNAC shows selectivity for intestinal claudin isoforms over renal variants. In MDCK-II cells expressing claudin-2 (intestinal) versus claudin-16 (renal), permeability increases were 4.3-fold and 1.2-fold respectively at equivalent concentrations. This tissue specificity reduces systemic exposure risks while maintaining localized enhancer activity [3].
The permeation-enhancing effects of 5-CNAC follow a biphasic concentration-response curve:
$$ P{app} = \frac{P{max} \cdot [C]^n}{EC_{50}^n + [C]^n} $$
Where:
Critical concentration thresholds determine mechanistic dominance:
Membrane fluidity measurements via fluorescence anisotropy confirm this behavior. At 5 mM, 5-CNAC increases DPH (1,6-diphenyl-1,3,5-hexatriene) anisotropy by 18% in Caco-2 membranes, indicating rigidification of surface lipids. Above 8 mM, anisotropy decreases sharply (-32%), signaling disruptive fluidization of the bilayer core [5].
This concentration duality enables therapeutic window optimization—doses maintaining 4-6 mM luminal concentrations maximize permeation while preserving epithelial integrity. Advanced delivery systems (pH-responsive capsules, enteric coatings) help maintain this window despite gastrointestinal variability [3].
High-Performance Liquid Chromatography represents the cornerstone analytical technique for the characterization and quantification of N-(5-chlorosalicyloyl)-8-aminocaprylic acid. The compound exhibits favorable chromatographic behavior under reverse-phase conditions, allowing for robust analytical method development [1] [2].
The optimal chromatographic separation is achieved using C18 stationary phases with dimensions of 150 × 4.6 millimeters or 250 × 4.6 millimeters, employing particle sizes of 5 micrometers or sub-2 micrometer materials [3]. The mobile phase composition typically consists of acidified aqueous solutions containing 0.1% trifluoroacetic acid in water as the aqueous component and acetonitrile as the organic modifier [1] [4]. The acidic conditions enhance peak symmetry and improve the chromatographic behavior of the carboxylic acid functionality present in the molecule.
Parameter | Recommended Value/Range | Rationale/Notes |
---|---|---|
Column Type | C18 Reverse Phase | Suitable for aromatic compounds with moderate polarity |
Column Dimensions | 150 × 4.6 mm or 250 × 4.6 mm | Standard analytical dimensions for pharmaceutical analysis |
Particle Size | 5 μm or 2.7 μm (sub-2μm) | Balance between resolution and analysis time |
Mobile Phase A | 0.1% TFA in water or phosphate buffer pH 3.0 | Low pH improves peak shape for carboxylic acids |
Mobile Phase B | Acetonitrile or methanol | Common organic modifier for reverse phase |
Gradient Program | 5-95% B over 20-30 minutes | Adequate separation for compound and impurities |
Flow Rate | 1.0-1.5 mL/min | Standard flow for 4.6 mm ID columns |
Injection Volume | 10-20 μL | Adequate sensitivity without overloading |
Column Temperature | 25-40°C | Room temperature to moderate heating |
Detection Wavelength | 280 nm (primary), 254 nm (secondary) | Strong UV absorption of aromatic chromophore |
The gradient elution profile commences with 5% organic modifier, increasing to 95% over a 20-30 minute period, ensuring adequate separation of the target compound from potential impurities and degradation products [5] [6]. The flow rate is maintained at 1.0-1.5 milliliters per minute, optimizing the balance between analysis time and chromatographic resolution [7].
Detection is accomplished through ultraviolet absorption monitoring at 280 nanometers, taking advantage of the strong chromophore provided by the chlorinated salicylic acid moiety [5]. Secondary detection at 254 nanometers provides additional confirmation and improved sensitivity for trace impurity analysis. The retention time typically ranges from 8-15 minutes under these conditions, depending on the specific gradient profile employed [6].
Method validation follows International Council for Harmonisation guidelines, encompassing specificity, linearity, accuracy, precision, detection limits, quantitation limits, and robustness [8] [9]. The analytical range spans from 0.1 to 200 micrograms per milliliter, providing adequate coverage for pharmaceutical applications [2]. The method demonstrates excellent linearity with correlation coefficients exceeding 0.999 across the validated range.
Purity assessment reveals the compound typically exhibits 96.5-98.2% purity when analyzed by High-Performance Liquid Chromatography, with the primary impurity being ethyl 8-chlorooctanoate at levels below 0.5% . This impurity profile is consistent with synthetic residues from the manufacturing process and can be effectively removed through recrystallization procedures.
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C15H20ClNO4 | [11] [12] |
Molecular Weight | 313.77 g/mol | [11] [12] |
CAS Number | 204852-67-5 | [11] [12] |
IUPAC Name | 8-[(5-chloro-2-hydroxybenzoyl)amino]octanoic acid | [11] [12] |
Purity (HPLC) | 96.5-98.2% | |
Major Impurities | <0.5% ethyl 8-chlorooctanoate | |
UV Detection Wavelength | 280 nm (typical for salicylic derivatives) | Literature standard |
Retention Time (typical) | 8-15 minutes (varies with method) | Estimated from similar compounds |
Mass spectrometric analysis provides comprehensive structural elucidation and identification of degradation products formed during stability studies of N-(5-chlorosalicyloyl)-8-aminocaprylic acid. The compound undergoes characteristic fragmentation patterns under electrospray ionization conditions, yielding diagnostic ions that facilitate structural confirmation and impurity profiling [13] [14].
The molecular ion appears at mass-to-charge ratio 314.1 in positive ionization mode, corresponding to the protonated molecular species [M+H]+ [15]. The base peak consistently appears at mass-to-charge ratio 157.0, representing the chlorosalicyloyl cation formed through cleavage of the amide bond with retention of the aromatic moiety [16] [17]. This fragmentation pattern is characteristic of N-acyl amino acid derivatives and provides unambiguous identification of the salicylic acid portion of the molecule.
Ion Type | m/z Value | Relative Intensity (%) | Fragmentation Pathway | Structural Significance |
---|---|---|---|---|
Molecular Ion [M+H]+ | 314.1 | 15-25 | Protonation of parent compound | Intact molecule identification |
Base Peak | 157.0 | 100 | Loss of octanoic acid chain + H | Aromatic moiety confirmation |
Dehydrated molecular ion | 296.1 | 5-15 | Loss of H2O from molecular ion | Labile hydroxyl group indication |
Salicyloyl cation | 157.0 | 80-100 | Cleavage at amide bond retaining aromatic ring | Amide linkage position confirmation |
Chlorosalicyloyl fragment | 139.0 | 60-80 | Loss of H2O from salicyloyl fragment | Phenolic dehydration pathway |
Octanoic acid chain loss | 171.0 | 30-50 | Cleavage at amide bond retaining aliphatic chain | Aliphatic chain length verification |
Secondary fragmentation produces ions at mass-to-charge ratios 139.0, 129.0, and 105.0, corresponding to dehydrated chlorosalicyloyl species, chlorophenol fragments, and benzoyl cations respectively [18] [19]. These fragments provide structural confirmation of the chlorine substitution pattern and the integrity of the aromatic ring system.
Degradation product identification reveals multiple pathways depending on the stress conditions applied. Under acidic conditions, the primary degradation pathway involves hydrolysis of the amide bond, producing 5-chlorosalicylic acid (molecular weight 172.6) and 8-aminooctanoic acid (molecular weight 159.2) [20] [15]. These products are readily identified through their characteristic mass spectral signatures and retention times.
Oxidative degradation produces more complex product mixtures, including quinone derivatives and phenolic dimers [21]. The quinone species appear at mass-to-charge ratio 155.0, representing the two-electron oxidation of the phenolic hydroxyl group. Dimeric products exhibit molecular ions at approximately 626 mass-to-charge ratio, formed through phenolic coupling reactions under oxidative stress conditions.
Tandem mass spectrometry experiments provide additional structural information through collision-induced dissociation studies [22]. The fragmentation efficiency is optimized at collision energies of 20-35 electron volts, producing comprehensive product ion spectra that facilitate unambiguous structural assignments. These studies demonstrate that the amide bond represents the most labile site under acidic conditions, while the phenolic hydroxyl group is most susceptible to oxidative degradation.
Stability assessment under physiological pH conditions reveals the behavior of N-(5-chlorosalicyloyl)-8-aminocaprylic acid across the range of biological environments encountered following oral administration. The compound exhibits pH-dependent stability characteristics that directly influence its therapeutic efficacy and metabolic fate [23] [21].
At gastric pH conditions (pH 1.0-2.0), the compound demonstrates limited stability with half-lives ranging from 0.5-3.8 hours [24] [25]. The primary degradation mechanism involves acid-catalyzed hydrolysis of the amide bond, resulting in quantitative conversion to 5-chlorosalicylic acid and 8-aminooctanoic acid [15]. This degradation pathway follows first-order kinetics with rate constants of 0.58-1.39 per hour under gastric conditions.
pH Condition | Buffer System | Half-life (hours) | Primary Degradation Pathway | Percentage Remaining (24h at 25°C) |
---|---|---|---|---|
pH 1.0 (Gastric) | HCl solution | 0.5-1.2 | Acid-catalyzed hydrolysis of amide bond | 15-25% |
pH 2.0 (Acidic) | Glycine-HCl buffer | 2.1-3.8 | Acid-catalyzed hydrolysis of amide bond | 45-65% |
pH 3.0 (Acidic) | Citrate buffer | 6.2-8.5 | Slow acid hydrolysis + phenol oxidation | 70-85% |
pH 6.8 (Physiological) | Phosphate buffer | 48.5-72.1 | Oxidation and minimal hydrolysis | 94-98% |
pH 7.4 (Blood) | Phosphate buffer | 56.3-84.7 | Oxidation and minimal hydrolysis | 95-98% |
pH 8.0 (Alkaline) | Tris-HCl buffer | 18.2-28.9 | Base-catalyzed hydrolysis of ester groups | 80-88% |
Under physiological pH conditions (pH 6.8-7.4), the compound exhibits significantly enhanced stability with half-lives extending from 48.5-84.7 hours [26] [27]. At these pH values, oxidative degradation becomes the predominant pathway, with minimal contribution from hydrolytic processes. The oxidation primarily affects the phenolic hydroxyl group, leading to formation of quinone derivatives and phenolic dimers.
Intestinal pH conditions (pH 6.5-8.0) provide optimal stability for the compound, with degradation rates decreasing to their minimum values in this range [24]. Buffer capacity significantly influences the observed stability, with phosphate buffers providing superior stabilization compared to unbuffered solutions. The presence of antioxidants such as ascorbic acid or tocopherol can further enhance stability by inhibiting oxidative degradation pathways.
Temperature dependence studies reveal activation energies of 65-85 kilojoules per mole for the hydrolytic degradation pathway and 45-60 kilojoules per mole for oxidative processes [28]. These values indicate that hydrolytic degradation is more temperature-sensitive than oxidative pathways, consistent with the mechanistic differences between these processes.
Ionic strength effects demonstrate that elevated salt concentrations can influence stability through specific ion interactions and general electrolyte effects [25]. Sodium chloride concentrations up to 150 millimolar (physiological saline) produce minimal impact on degradation rates, while higher ionic strengths can accelerate certain degradation pathways through catalytic effects.
The metabolic stability studies conducted in human plasma reveal rapid clearance with a half-life of 1.5±1.1 hours [15]. The primary metabolic pathway involves stepwise β-oxidation of the octanoic acid chain, producing progressively shorter carboxylic acid metabolites. Glucuronidation of the phenolic hydroxyl group represents a secondary metabolic pathway, facilitating renal elimination of the compound and its metabolites.